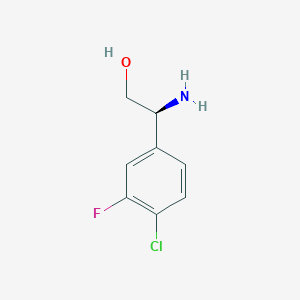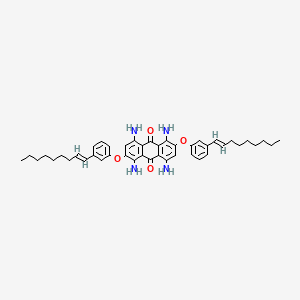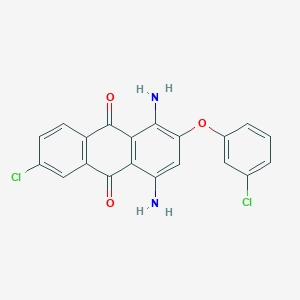
1,4-Diamino-6-chloro-2-(3-chlorophenoxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diamino-6-chloro-2-(3-chlorophenoxy)anthracene-9,10-dione is a chemical compound that belongs to the anthracene family. Anthracene derivatives are known for their applications in various fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . This compound is characterized by its unique structure, which includes amino, chloro, and phenoxy substituents on the anthracene core.
Vorbereitungsmethoden
The synthesis of 1,4-Diamino-6-chloro-2-(3-chlorophenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of nitro groups to the anthracene core.
Reduction: Conversion of nitro groups to amino groups.
Halogenation: Introduction of chloro substituents.
Etherification: Formation of the phenoxy linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
1,4-Diamino-6-chloro-2-(3-chlorophenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Condensation: Can form Schiff bases with aldehydes or ketones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols .
Wissenschaftliche Forschungsanwendungen
1,4-Diamino-6-chloro-2-(3-chlorophenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Wirkmechanismus
The mechanism of action of 1,4-Diamino-6-chloro-2-(3-chlorophenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This mechanism is particularly relevant in its potential anticancer applications .
Vergleich Mit ähnlichen Verbindungen
1,4-Diamino-6-chloro-2-(3-chlorophenoxy)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
2,6-Diaminoanthraquinone: Similar in structure but lacks the phenoxy group.
1,4-Diamino-2-chloroanthracene-9,10-dione: Similar but with different substitution patterns.
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield but lacks amino and chloro substituents.
The uniqueness of this compound lies in its combination of amino, chloro, and phenoxy groups, which confer specific chemical and physical properties .
Eigenschaften
CAS-Nummer |
88605-19-0 |
|---|---|
Molekularformel |
C20H12Cl2N2O3 |
Molekulargewicht |
399.2 g/mol |
IUPAC-Name |
1,4-diamino-6-chloro-2-(3-chlorophenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H12Cl2N2O3/c21-9-2-1-3-11(6-9)27-15-8-14(23)16-17(18(15)24)19(25)12-5-4-10(22)7-13(12)20(16)26/h1-8H,23-24H2 |
InChI-Schlüssel |
BJEVNADSNDRUGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


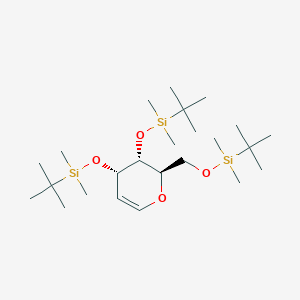
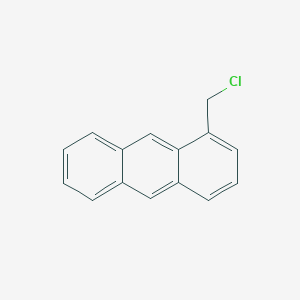


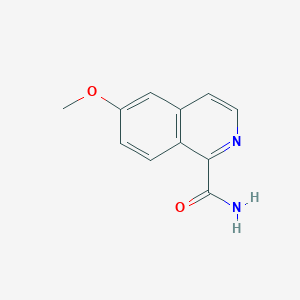
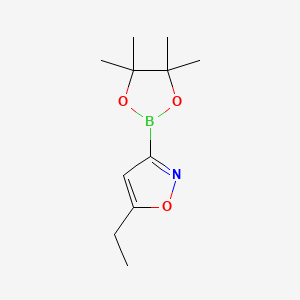
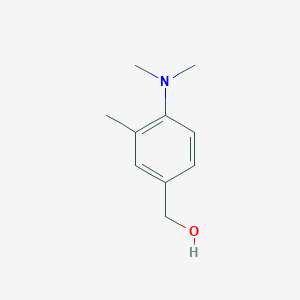
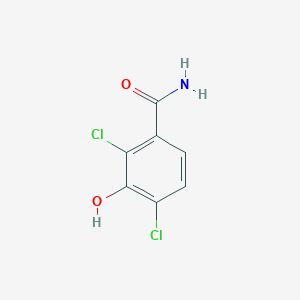
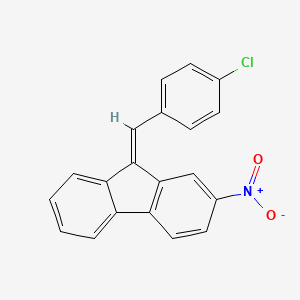
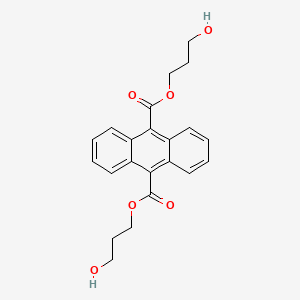
![Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]-](/img/structure/B13143127.png)
![2-(10-(3-Methoxypropoxy)spiro[4.5]dec-6-en-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13143128.png)
